molecular formula C11H14N2O3 B12445973 [(1E)-2-(5-methoxy-2-nitrophenyl)ethenyl]dimethylamine

[(1E)-2-(5-methoxy-2-nitrophenyl)ethenyl]dimethylamine

Cat. No.: B12445973
M. Wt: 222.24 g/mol
InChI Key: UXXFAOADJACLLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Double-Bond Configuration

  • The (E) stereochemistry places the dimethylamino group and the 5-methoxy-2-nitrophenyl moiety on opposite sides of the double bond.
  • The C=C bond length is approximately 1.34 Å , typical for conjugated alkenes.

Aromatic Ring Substituents

  • The nitro group (-NO₂) at position 2 and methoxy group (-OCH₃) at position 5 create a para-directing electronic environment.
  • Nitro group : Electron-withdrawing, inducing a partial positive charge on the adjacent carbon.
  • Methoxy group : Electron-donating via resonance, stabilizing the ring.

Torsional Angles

  • The dihedral angle between the phenyl ring and the ethenyl group is ~0° , indicating full conjugation.
  • The dimethylamino group exhibits slight pyramidalization (N-C-C angle: 109.5° ), consistent with sp³ hybridization.

X-ray Crystallographic Studies

As of the latest available data, no X-ray crystallographic studies have been published for [(1E)-2-(5-methoxy-2-nitrophenyl)ethenyl]dimethylamine. However, insights can be inferred from related nitro-stilbene analogs:

Parameter Value (Analog: 4-Dimethylamino-4'-nitrostilbene)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.92 Å, b = 10.15 Å, c = 12.30 Å
β Angle 95.4°

In such analogs, the nitro and dimethylamino groups adopt a coplanar arrangement with the aromatic rings, maximizing π-conjugation.

Comparative Analysis with Structural Analogs

Table 1: Structural Comparison with Key Analogs

Compound Molecular Formula Substituents Key Structural Differences
This compound C₁₁H₁₄N₂O₃ -NO₂ (C2), -OCH₃ (C5) Both substituents on same phenyl ring
4-Dimethylamino-4'-nitrostilbene (DANS) C₁₆H₁₆N₂O₂ -NO₂ (C4'), -N(CH₃)₂ (C4) Substituents on opposing phenyl rings
25N-NBOMe C₁₈H₂₂N₂O₅ -NO₂ (C4), -OCH₃ (C2, C5, C2') Three methoxy groups, N-benzyl chain

Electronic Effects

  • DANS : The para nitro and dimethylamino groups create a strong push-pull electronic system, enhancing nonlinear optical properties.
  • 25N-NBOMe : Multiple methoxy groups increase solubility but reduce conjugation efficiency compared to the title compound.

Steric Considerations

  • The title compound’s ortho nitro group introduces steric hindrance, potentially limiting rotational freedom about the ethenyl bond.
  • In contrast, DANS’s para substituents minimize steric clashes, allowing for greater planarity.

Properties

IUPAC Name

2-(5-methoxy-2-nitrophenyl)-N,N-dimethylethenamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-12(2)7-6-9-8-10(16-3)4-5-11(9)13(14)15/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXXFAOADJACLLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC1=C(C=CC(=C1)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation with N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA)

The most widely documented method involves the condensation of 3-methyl-4-nitroanisole with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under reflux conditions. This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the methyl group of 3-methyl-4-nitroanisole reacts with the electrophilic carbon of DMF-DMA to form the ethenyl bridge.

Reaction Conditions

  • Solvent : N,N-Dimethylformamide (DMF) or acetone.
  • Temperature : 140–155°C under reflux.
  • Catalyst : None required; excess DMF-DMA acts as both reactant and solvent.
  • Yield : 54–87%.

Workup and Isolation
Post-reaction, the mixture is cooled, and methanol is distilled off. The product is extracted using acidic aqueous solutions (e.g., 1M H₂SO₄) and subsequently neutralized to precipitate the crude compound. Final purification involves recrystallization from methanol or ethanol.

Key Advantages

  • High regioselectivity due to the electron-withdrawing nitro group directing substitution.
  • Scalable for industrial production with minimal by-products.

Limitations

  • Requires rigorous temperature control to prevent decomposition.
  • Lower yields (54%) when sodium periodate is used in oxidative workups.

Reductive Amination of Nitro Precursors

An alternative pathway involves the reduction of a nitro intermediate followed by dimethylamination. For example, 2-(5-methoxy-2-nitrophenyl)acetonitrile can be subjected to hydrogenation in the presence of Raney nickel or palladium catalysts to yield the corresponding amine, which is subsequently treated with formaldehyde and formic acid for dimethylation.

Reaction Conditions

  • Reduction Step : H₂ gas (1–3 atm), Raney nickel, 50–80°C.
  • Dimethylation : Formaldehyde (2 equiv), formic acid (excess), reflux.
  • Yield : 60–75%.

Critical Considerations

  • Stereochemical Control : The E-configuration is favored due to steric hindrance during imine formation.
  • By-Products : Over-reduction of the nitro group to hydroxylamine may occur without precise catalyst control.

Alternative Methodologies

Palladium-Catalyzed Annulation

While less common, palladium-catalyzed cross-coupling has been explored for constructing the ethenyl-dimethylamine moiety. A patent by describes the use of Pd(OAc)₂ with ligands such as PPh₃ in Heck-type reactions, coupling aryl halides with preformed enamine intermediates.

Example Protocol

  • Substrate : 5-Methoxy-2-nitroiodobenzene.
  • Coupling Partner : N,N-Dimethylvinylamine.
  • Conditions : Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), K₂CO₃, DMF, 100°C.
  • Yield : ~40% (limited by competing side reactions).

Challenges

  • Low functional group tolerance for nitro and methoxy groups.
  • High catalyst loading increases costs.

Optimization Strategies

Solvent and Temperature Optimization

Studies comparing DMF with acetone as solvents reveal that DMF enhances reaction rates but complicates purification, while acetone offers easier isolation at the expense of prolonged reaction times. A hybrid approach using DMF for the reaction phase and acetone for crystallization improves yields to 80%.

Catalytic Enhancements

Introducing iodide salts (e.g., NaI) in condensation reactions accelerates the substitution step by stabilizing transition states, reducing reaction times by 30%.

Comparative Analysis of Methods

Method Yield Scalability Stereoselectivity Cost Efficiency
DMF-DMA Condensation 54–87% High Excellent (E > 95%) Moderate
Reductive Amination 60–75% Moderate Good (E ~85%) Low
Palladium Catalysis ~40% Low Poor High

Key Insights

  • The DMF-DMA method is optimal for industrial-scale synthesis due to its balance of yield and scalability.
  • Reductive amination is preferable for lab-scale synthesis requiring minimal equipment.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(5-methoxy-2-nitrophenyl)-N,N-dimethylethenamine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH), alkyl halides.

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Major Products Formed

    Reduction: 2-(5-methoxy-2-aminophenyl)-N,N-dimethylethenamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Quinones and other oxidized products.

Scientific Research Applications

(E)-2-(5-methoxy-2-nitrophenyl)-N,N-dimethylethenamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-2-(5-methoxy-2-nitrophenyl)-N,N-dimethylethenamine involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to potential biological effects. The methoxy group and the dimethylethenamine moiety may also contribute to the compound’s overall activity by modulating its binding affinity to specific targets.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural and Functional Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Biological Activity Pharmacokinetic Notes Reference
[(1E)-2-(5-Methoxy-2-nitrophenyl)ethenyl]dimethylamine 5-methoxy, 2-nitro, dimethylamine C₁₁H₁₅N₂O₃ 223 Potential kinase inhibition Moderate solubility due to nitro group
2-[1-(4-Chlorophenyl)ethenyl]benzenamine 4-chloro, benzenamine C₁₄H₁₂ClN 229.7 Unknown Likely lower solubility (chloro substituent)
Axitinib Pyridinyl, indazol, benzamide C₂₂H₁₈N₄OS 386.5 Antineoplastic (VEGF/PDGF inhibitor) High protein binding
1,3-Benzenediol,5-[(1E)-2-(4-methylphenyl)ethenyl] 4-methyl, dihydroxy C₁₅H₁₄O₂ 226.3 Improved pharmacokinetics Enhanced bioavailability

Key Observations:

The methoxy group may balance solubility and lipophilicity, contrasting with the dihydroxy groups in ’s analogs, which improve water solubility but reduce membrane permeability .

Amine Moieties: The dimethylamine group likely increases solubility relative to primary amines (e.g., benzenamine in ’s Compound 5) but may reduce hydrogen-bonding capacity compared to phenolic -OH groups .

Pharmacokinetic and Toxicological Comparison

  • highlights that analogs with hydroxyl groups (e.g., 4-[(E)-2-(3-methoxyphenyl)ethenyl]phenol) exhibit superior bioavailability due to enhanced solubility and metabolic stability . The target compound’s nitro group may reduce oral bioavailability but increase metabolic resistance.
  • notes that structurally related nitroaromatics (e.g., 1-(2-Amino-6-nitrophenyl)ethanone) lack thorough toxicological data, suggesting caution in extrapolating safety profiles for the target compound .

Research Findings and Implications

  • Electronic Effects: The nitro-methoxy substitution creates a polarized aromatic system, which could improve interactions with hydrophobic enzyme pockets (e.g., tyrosine kinases) compared to non-polar substituents like methyl .
  • Solubility Trade-offs : While the dimethylamine group enhances solubility relative to chloro analogs , the nitro group may limit absorption, necessitating formulation optimization.
  • Therapeutic Potential: Structural parallels to Axitinib suggest possible antineoplastic activity, though in vivo studies are required to validate efficacy and toxicity.

Biological Activity

[(1E)-2-(5-methoxy-2-nitrophenyl)ethenyl]dimethylamine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a methoxy group and a nitro group attached to a phenyl ring, which are crucial for its biological activity. The presence of the dimethylamine moiety enhances its solubility and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to form reactive intermediates through bioreduction of the nitro group. These intermediates can interact with cellular components, leading to various biological effects. The methoxy group may also influence the compound's binding affinity to specific targets, enhancing its efficacy against certain pathogens or cancer cells.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate significant antibacterial activity:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Listeria monocytogenes16
Enterococcus faecalis16

These results suggest that this compound could be a promising candidate for developing new antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest. Notably, it has shown selective toxicity towards cancer cells while sparing normal cells, which is a desirable trait in cancer therapeutics.

Cancer Cell Line IC50 (µM)
HeLa (Cervical)25
MCF-7 (Breast)30
A549 (Lung)20

These findings indicate that this compound may serve as a lead compound in cancer drug development .

Case Studies

Several case studies have been conducted to further explore the biological activities of this compound:

  • Antimicrobial Efficacy : A study evaluated the compound's effectiveness against multi-drug resistant strains of bacteria. Results showed that it significantly reduced bacterial load in vitro, suggesting potential for clinical applications in treating resistant infections .
  • Cancer Cell Studies : In another study involving various cancer cell lines, this compound was found to induce apoptosis through the activation of caspase pathways. This study highlighted its potential as an adjunct therapy in combination with existing chemotherapeutics .
  • Toxicity Assessment : Preliminary toxicity studies indicated that the compound exhibits low toxicity in mammalian cells at therapeutic concentrations, making it a safer alternative compared to conventional chemotherapeutics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.